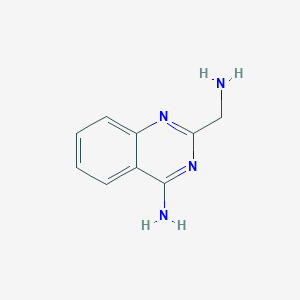

2-(Aminomethyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMAXGPIXUFHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861851-83-3 | |

| Record name | 2-(aminomethyl)quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Substituents on the Quinazoline (B50416) Nucleus

The C2 position of the quinazoline ring is a frequent site for chemical modification, significantly impacting the compound's biological profile. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines, the nature of the substituent on the aminomethyl group influenced antiproliferative activity. researchgate.net Studies on other quinazoline derivatives have shown that the introduction of a fluor-substituent at the C2 position of a benzene (B151609) ring attached to the quinazoline core can be vital for inhibitory activity against certain enzymes. nih.gov The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov

In one study, the substitution pattern at the C2 position of quinazolin-4-one derivatives was explored for its effect on SARS-CoV-2 Mpro inhibitory activity. It was found that the position of substituents on an attached phenyl ring was critical, with 2'-substituted compounds showing greater potency than those with 3' or 4' substitutions. nih.gov Specifically, the introduction of a bromine atom at the C2' position resulted in a compound with slightly decreased potency compared to a chlorine atom, but still more active than the parent compound. nih.gov Conversely, more electronegative substituents at the C2' position led to poorer potency. nih.gov

| Substituent at C2 | Observed Effect on Biological Activity |

| Fluorinated phenyl group | Vital for certain enzyme inhibitory activity nih.gov |

| Methyl, amine, or thiol groups | Considered essential for antimicrobial activities nih.gov |

| 2'-Bromo on phenyl ring | Slightly decreased potency compared to 2'-chloro nih.gov |

| 2'-Fluoro, 2'-trifluoromethyl, 2'-nitro on phenyl ring | Poorer potency with increasing electronegativity nih.gov |

This table presents a summary of substituent effects at the C2 position based on available literature for various quinazoline derivatives.

The C4 position of the quinazoline scaffold is another critical point for substitution, often accommodating groups that influence potency and selectivity. The presence of an amine or substituted amine at this position can enhance antimicrobial activities. nih.gov In the context of EGFR kinase inhibitors, a 4-anilino moiety extends into a hydrophobic pocket of the ATP-binding site, indicating the importance of this substituent for binding affinity. nih.gov The replacement of an amide linker with a methyl-amino linker between the quinazoline core and a phenyl group at C4 resulted in a significant decrease in inhibitory activity in one study. nih.gov

Substitutions at the N3 position of the quinazolin-4-one ring have been shown to significantly modulate biological activity. nih.gov In a study on SARS-CoV-2 Mpro inhibitors, various substituents at the N3 position of quinazolin-4-one were explored. nih.gov While polar hydroxyethyl (B10761427) and bulky tert-butyl groups were detrimental to activity, a cyclopentyl group was found to be optimal among cycloalkyl replacements. nih.gov The introduction of a phenyl group at this position improved potency, and further substitutions on this phenyl ring with fluorine, bromine, or hydroxyl groups retained most of the activity. nih.gov

| Substituent at N3 of Quinazolin-4-one | IC50 (µM) against SARS-CoV-2 Mpro |

| Hydroxyethyl | 1.365 ± 0.062 nih.gov |

| tert-Butyl | 0.949 ± 0.077 nih.gov |

| Cyclopentyl | 0.124 ± 0.014 nih.gov |

| Phenyl | 0.083 ± 0.006 nih.gov |

This interactive table summarizes the inhibitory concentrations (IC50) of N3-substituted quinazolin-4-one derivatives against SARS-CoV-2 Mpro, as reported in a specific study.

Substitutions on the benzene ring portion of the quinazoline nucleus (positions C5, C6, C7, and C8) also play a crucial role in determining biological activity. The introduction of a nitro group at the C5 position of a benzamide (B126) moiety attached to the quinazoline core led to a twofold increase in EGFR inhibitory activity. nih.gov The C6 and C8 positions are also key sites for modification, with halogen atoms at these positions noted to improve antimicrobial activities. nih.gov Furthermore, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C7 position of the quinazoline core has been explored for developing dual EGFR/VEGFR2 inhibitors. nih.gov In a study of polymethoxylated N-carboranyl quinazolines, methoxy (B1213986) groups at the C6 and C7 positions improved inhibitory potency against breast cancer resistance protein (BCRP). nih.gov

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

Stereochemistry is a critical factor influencing the biological activity of quinazoline derivatives. The specific three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. For some quinazolinone derivatives, specific chiral features are often associated with greater activity. For example, in a series of (R)-4-[3-(biphenyl-3-yloxy)-pyrrolidin-1-yl]-6,7-dimethoxy-quinazolines, the defined stereochemistry at the 3-position of the pyrrolidine (B122466) ring is a key structural feature. ontosight.ai While specific studies on the enantiomeric effects of 2-(aminomethyl)quinazolin-4-amine are not available, the general principles of stereochemistry in drug action suggest that different enantiomers could exhibit distinct biological activities and potencies.

Role of Specific Functional Groups on Biological Modulation

The presence of specific functional groups is fundamental to the medicinal properties of quinazolines. pnrjournal.comresearchgate.net Amino, benzyl, halo, and methoxy derivatives have been associated with anticancer, antimicrobial, and antimalarial properties. pnrjournal.comresearchgate.net The nitrogen atoms within the quinazoline ring provide sites for hydrogen bonding, a crucial interaction for drug-receptor binding. The introduction of a sulfonamide group in one series of quinazoline analogs led to improved physicochemical properties and high affinity for the histamine (B1213489) H4 receptor. acs.org This highlights the significant role that functional groups play in modulating the pharmacokinetic and pharmacodynamic profiles of quinazoline-based compounds.

Aminomethyl Group Contributions to Target Binding

The aminomethyl group at the C2 position of the quinazoline ring is a critical determinant of biological activity. This moiety can participate in crucial hydrogen bonding interactions with target proteins, thereby anchoring the molecule within the binding site. nih.gov The basic nature of the aminomethyl group can also lead to favorable ionic interactions with acidic residues in the target protein. nih.gov

For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, the length and nature of the alkylaminoalkylaminobenzyl side chains at the C2 and C4 positions were found to significantly influence their ability to stabilize G-quadruplex DNA structures. acs.org Shorter linkers (n=1) between the amino groups tended to result in more pronounced cell growth-inhibiting action. mdpi.com This highlights the importance of the spatial orientation and flexibility of the aminomethyl-containing side chains for optimal interaction with the biological target.

Anilino and Heteroaryl Amine Moiety Influence on Potency

The nature of the substituent at the 4-amino position of the quinazoline core, often an anilino or a heteroaryl amine moiety, plays a pivotal role in modulating potency and selectivity. In the context of 2-anilino-4-amino quinazoline derivatives investigated as antimalarial agents, monosubstitution on the 4-amino group was found to be crucial for activity, suggesting that the NH group is required for binding to the cellular target. acs.org Disubstitution at this position was generally detrimental to activity. acs.org

Furthermore, the electronic properties and substitution pattern of the anilino ring are significant. For EGFR kinase inhibitors, the presence of small, lipophilic substituents on the aniline (B41778) moiety can enhance affinity. nih.gov In some cases, replacing the aniline moiety with other groups can decrease activity, underscoring the specific role of the anilino group in target engagement. mdpi.com The introduction of heteroaryl rings at this position can also influence potency, with the specific heterocycle impacting the binding affinity. nih.gov

Halogenation and Electron-Withdrawing Group Impact

The introduction of halogens and other electron-withdrawing groups onto the quinazoline scaffold or its substituents can have a profound effect on biological activity. Halogenation can alter the electronic distribution within the molecule, influence its lipophilicity, and provide additional points of interaction with the target.

For example, in a series of 2-anilino-4-amino quinazoline antimalarial agents, 4-halogen analogues retained potency comparable to the 4-methoxy analogue. acs.org Specifically, 3,4-dihalogen substitution on the anilino ring resulted in compounds with similar antimalarial activity to the 4-fluoro analogue. acs.org In the context of EGFR inhibitors, electron-withdrawing groups such as fluoro, chloro, and bromo on the aniline ring are often advantageous for antiproliferative activity. mdpi.com The 3-chloro-4-fluoro-aniline substituted quinazolines, in particular, have shown strong activity. mdpi.com

The position of halogenation is also critical. For instance, in some series, ortho-substitution on the anilino ring leads to decreased activity compared to meta or para substitution. acs.orgnih.gov

Impact of Polar and Hydrophobic Interactions

A delicate balance between polar and hydrophobic interactions is essential for the optimal activity of this compound derivatives. The quinazoline core itself provides a hydrophobic surface that can engage in van der Waals interactions with the target. The various substituents introduced onto this scaffold contribute to both polar and hydrophobic interactions.

The aminomethyl group, as previously discussed, is a key contributor to polar interactions through hydrogen bonding. nih.gov Similarly, the nitrogen atoms within the quinazoline ring (N1 and N3) can form hydrogen bonds with amino acid residues in the target's active site, a feature observed in many quinazoline-based kinase inhibitors. nih.gov

Pharmacophoric Requirements and Structural Motifs for Enhanced Activity

Based on extensive SAR studies, a general pharmacophore model for active this compound derivatives can be proposed. This model typically includes:

A hydrogen bond donor/acceptor at the C2 position, often fulfilled by the aminomethyl group.

A hydrogen bond donor at the N3 position of the quinazoline ring. nih.gov

A hydrogen bond acceptor at the N1 position of the quinazoline ring. nih.gov

A substituted amino group at the C4 position, where the nature of the substituent (e.g., anilino, heteroaryl) and its substitution pattern are critical for potency and selectivity.

Specific substitutions on the quinazoline ring , such as at the C6 and C7 positions, which can enhance binding affinity and modulate pharmacokinetic properties. mdpi.com

For instance, in the context of EGFR inhibitors, a common pharmacophore includes the 4-anilinoquinazoline (B1210976) core, with the N1 and N3 atoms forming hydrogen bonds with key methionine and threonine residues in the kinase domain. nih.gov

Computational Approaches in SAR: QSAR Modeling and Predictive Analytics

Computational methods, including QSAR modeling and predictive analytics, are increasingly being employed to rationalize the SAR of quinazoline derivatives and to guide the design of new, more potent compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of quinazoline sulfonamides acting as histamine H4 receptor inverse agonists, a QSAR equation was developed to describe the interaction of the ligands with the receptor. acs.org Such models can help in predicting the activity of novel, unsynthesized compounds.

Molecular docking is another powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to explain the observed SAR. For example, docking studies have been used to understand the binding of quinazoline derivatives to the EGFR kinase domain, revealing the importance of hydrogen bonds with specific amino acid residues. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more focused and rational approach to lead optimization.

Mechanistic Investigations of 2 Aminomethyl Quinazolin 4 Amine Derivatives

Enzyme Inhibition Studies

The structural framework of 2-(aminomethyl)quinazolin-4-amine has proven to be a fertile ground for the design of specific enzyme inhibitors. By modifying substituents on the quinazoline (B50416) core and the aminomethyl side chain, researchers have successfully tailored these molecules to target the active sites of various enzymes with high affinity and selectivity.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a crucial role in cell signaling, regulating processes such as cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of this compound have emerged as potent inhibitors of several key tyrosine kinases.

EGFR and VEGFR-2: A novel series of [4-(6,7-disubstituted quinazolin-4-ylamino)phenyl] carbamic acid esters have been synthesized and identified as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.org These compounds demonstrated inhibitory activity in the submicromolar range. rsc.org Further studies on quinazoline sulfonamide conjugates also revealed dual EGFR and VEGFR-2 inhibitory activity, with some compounds showing IC50 values as low as 0.0728 µM for EGFR and 0.0523 µM for VEGFR-2. nih.gov The introduction of an aminoalkyl substituent, such as morpholinoethoxy, at the 6- or 7-position of the quinazoline ring was found to be a key factor in enhancing antiproliferative activity. rsc.org Additionally, 4-anilinoquinazoline (B1210976) derivatives with a thiourea (B124793) linkage at position-4 have shown high potency against both EGFR and VEGFR-2, with IC50 values of 0.02 µM and 0.05 µM, respectively, for one of the lead compounds. mdpi.com

MET Kinase and RET-Tyrosine Kinase: Certain bicyclic heteroaromatic compounds, including quinazoline derivatives, have been identified as potent inhibitors of a range of protein tyrosine kinases, including c-Met. google.com Pyrrolo[1,2-f] nih.govnih.govjpionline.orgtriazine derivatives have also been developed as inhibitors of c-Met and VEGFR-2, with one compound showing an IC50 value of 2.3 nM against c-Met. nih.gov

HER2: Novel isoquinoline-tethered quinazoline derivatives have been synthesized, demonstrating enhanced and selective inhibition of HER2 over EGFR. nih.gov One representative compound, 14f , exhibited more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.gov

Table 1: Tyrosine Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase(s) | Key Findings |

|---|---|---|

| [4-(6,7-Disubstituted quinazolin-4-ylamino)phenyl] carbamic acid esters | EGFR, VEGFR-2 | Dual inhibitors with submicromolar IC50 values. rsc.org |

| Quinazoline sulfonamide conjugates | EGFR, VEGFR-2 | Potent dual inhibitors; one compound had IC50 of 0.0728 µM (EGFR) and 0.0523 µM (VEGFR-2). nih.gov |

| 4-Anilinoquinazolines with thiourea linkage | EGFR, VEGFR-2 | High potency with IC50 values of 0.02 µM (EGFR) and 0.05 µM (VEGFR-2) for a lead compound. mdpi.com |

| Bicyclic heteroaromatic compounds | c-Met | Potent inhibitors of a range of protein tyrosine kinases, including c-Met. google.com |

| Pyrrolo[1,2-f] nih.govnih.govjpionline.orgtriazine derivatives | c-Met, VEGFR-2 | A lead compound showed an IC50 of 2.3 nM against c-Met. nih.gov |

| Isoquinoline-tethered quinazolines | HER2 | Enhanced and selective inhibition of HER2 over EGFR. nih.gov |

Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Histone deacetylases (HDACs) are epigenetic modifiers that also play a significant role in tumorigenesis. The development of dual inhibitors targeting both PI3K and HDACs is a promising therapeutic strategy.

Dual PI3K/HDAC Inhibition: A series of quinazolin-4-one based hydroxamic acids have been rationally designed as dual PI3K/HDAC inhibitors. nih.govnih.gov By incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold, researchers have developed compounds with high potency, with some showing IC50 values of less than 10 nM, and selectivity against PI3Kγ, δ, and HDAC6 enzymes. nih.govnih.gov One lead compound, 48c , demonstrated effective target engagement of both PI3Kδ and HDAC6 in cellular assays. nih.gov Another study focused on integrating a hydroxamic acid moiety for HDAC targeting with the known PI3K inhibitor idelalisib, resulting in dual inhibitors with excellent selectivity for PI3K γ and δ isoforms and HDAC6. mdpi.com

Table 2: Dual PI3K/HDAC Inhibition by Quinazolin-4-one Derivatives

| Derivative Class | Target Enzymes | Key Findings |

|---|---|---|

| Quinazolin-4-one based hydroxamic acids | PI3Kγ, PI3Kδ, HDAC6 | Highly potent dual inhibitors with IC50 < 10 nM. nih.govnih.gov |

| Idelalisib-hydroxamic acid hybrids | PI3Kγ, PI3Kδ, HDAC6 | Excellent selectivity for targeted PI3K isoforms and HDAC6. mdpi.com |

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

DHFR and TS are essential enzymes in the folate pathway, which is crucial for the synthesis of nucleotides and, consequently, DNA replication. jpionline.orgnih.gov These enzymes have long been targets for antimicrobial and anticancer therapies.

DHFR and TS Inhibition: Some 2-desamino-quinazoline antifolates have been shown to inhibit thymidylate synthase. nih.gov For instance, 2-desamino-10-propargyl-5,8-dideazafolic acid was found to be only 8-fold less potent as a TS inhibitor than its 2-amino counterpart. nih.gov Notably, these 2-desamino analogues exhibited greater cytotoxicity against L1210 cells in culture, which is likely due to increased cellular uptake. nih.gov Docking studies of certain 2-methyl-quinazolin-4(3H)-one derivatives have also suggested their potential to inhibit both DHFR and TS. scirp.org

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are involved in DNA repair. scispace.com Inhibiting PARP in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations, can lead to synthetic lethality and cell death. While direct inhibition of PARP by this compound derivatives is not extensively documented in the provided context, the broader quinazoline scaffold has been explored for this purpose. For instance, substituted spiro [quinazoline-2,1'-cyclohexane] derivatives have been investigated as PARP-1 inhibitors. scispace.com

Glycosidase Enzyme Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. nih.gov Inhibiting these enzymes can help control postprandial hyperglycemia, a key aspect of managing type 2 diabetes. nih.gov

α-Amylase and α-Glucosidase Inhibition: A study of fourteen 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives revealed that all compounds exhibited more potent α-glucosidase inhibitory activity than the standard drug acarbose, with IC50 values ranging from 58 to 375 µM. sciprofiles.com The most active compound, bearing a chlorine substituent at the ortho position of the N-phenyl ring, displayed an IC50 value of 58 µM and was found to be an uncompetitive inhibitor of α-glucosidase. sciprofiles.com

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, derivatives of this compound can modulate various cellular signaling pathways, leading to a range of biological effects.

MAPK/ERK Pathway: Certain quinazoline-containing compounds have been found to activate SOS1-mediated nucleotide exchange on RAS, a key upstream regulator of the MAPK/ERK pathway. nih.gov This activation leads to an increase in RAS-GTP levels and subsequent changes in ERK1/2 phosphorylation. nih.gov

Anti-inflammatory Signaling: Quinazoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net Some derivatives have been shown to suppress neuroinflammation by blocking the MAPK/JNK and NF-κB signaling pathways. researchgate.net

Apoptotic Pathway Induction (e.g., Caspase-3/7 Activation, Bcl-2/Survivin Downregulation, Phosphatidylserine Externalization)

Derivatives of the quinazoline scaffold have been shown to initiate apoptosis, a form of programmed cell death, through various cellular mechanisms. The induction of apoptosis is a key indicator of potential anti-cancer activity.

Studies have demonstrated that certain quinazoline derivatives can trigger apoptosis by activating key executioner enzymes. For instance, some novel quinazoline-containing 1,2,3-triazole hybrids have been shown to activate caspases-3 and -7 in lung, breast, and leukemia cancer cell lines. researchgate.net Similarly, quinazoline-sulfonamide hybrids induce apoptosis in breast cancer cells, confirmed by Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine—an early marker of apoptosis. mdpi.com This process is often accompanied by cell cycle arrest, typically at the G1 or G2/M phase. mdpi.comsci-hub.se

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Research has shown that quinazoline derivatives can modulate the expression of these proteins. Certain hybrids have been observed to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. nih.govtandfonline.comsci-hub.se This disruption of the mitochondrial pathway of apoptosis is a common mechanism for these compounds. sci-hub.se

Table 1: Apoptotic Activity of Selected Quinazoline Derivatives

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinazoline-Sulfonamide Hybrid (4d) | MCF-7 (Breast Cancer) | Increased early apoptotic cells to 83.75% at 5 µM; Induced G1 phase arrest. | mdpi.com |

| Quinazoline-Sulfonamide Hybrid (4f) | MCF-7 (Breast Cancer) | Increased late apoptotic cells to 52.4% at 10 µM; Down-regulated Bcl-2. | mdpi.com |

| Quinazoline-diaryl urea (B33335) derivative (8g) | A549 (Lung Cancer) | Induced apoptosis and arrested cell cycle at G0/G1 phase. | sci-hub.se |

| Quinazoline/1,3,4-oxadiazole-2-thione Hybrid (I) | Not Specified | Activated caspase-3, caspase-8, and Bax; Inhibited Bcl-2. | nih.gov |

| Quinazoline-containing 1,2,3-triazole (4-TCPA) | A549, MCF7, K562 | Induced both early and late apoptosis; Activated caspase 3/7. | researchgate.net |

Inhibition of Tumor Growth Signaling Pathways (e.g., EGFR pathway, NF-kappaB, AP-1)

Quinazoline derivatives are widely recognized for their ability to inhibit receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). ugr.esmdpi.com The quinazoline scaffold is a core component of several approved EGFR inhibitors. nih.gov These compounds typically function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation and survival. jst.go.jpnih.gov Structure-activity relationship studies have shown that modifications at the C-2, C-4, C-6, and C-7 positions of the quinazoline ring are crucial for potent and selective EGFR inhibition. ugr.esjst.go.jp

Beyond EGFR, the quinazoline framework has been utilized to develop inhibitors of other critical signaling pathways. A series of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives were synthesized and evaluated as inhibitors of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) mediated transcription. nih.govresearchgate.net Both NF-κB and AP-1 are transcription factors that play pivotal roles in cancer initiation and progression, making them attractive targets. nih.govjddtonline.info The studies identified compounds that acted as dual or selective inhibitors of these pathways, suggesting the potential of the quinazoline scaffold in developing multi-pathway inhibitors. nih.govresearchgate.net

Interactions with Biological Targets

The therapeutic potential of this compound derivatives is rooted in their precise interactions with specific biological macromolecules. Advanced analytical techniques have provided detailed insights into these binding events.

Molecular Docking Analysis of ATP Binding Pocket Interactions

Molecular docking simulations are instrumental in elucidating the binding modes of quinazoline derivatives within the ATP-binding pockets of protein kinases. researchgate.net For EGFR inhibitors, crystal structure analysis shows that the quinazoline moiety fits into the ATP binding site, with the N-1 and N-3 atoms forming crucial hydrogen bonds with the backbone of methionine-769 in the hinge region. jst.go.jp

Docking studies on various quinazoline derivatives have consistently shown this key interaction. nih.govtandfonline.com For example, a docking analysis of a potent dual EGFR/HER-2 inhibitor revealed strong binding interactions, including hydrogen bonds and π-π stacking, which stabilize the ligand-receptor complex. nih.gov The specific substituents on the quinazoline core determine the compound's affinity and selectivity by forming additional interactions with hydrophobic pockets and other residues within the active site. jst.go.jptandfonline.com

Table 2: Molecular Docking Insights for Quinazoline Derivatives in Kinase ATP Pockets

| Compound/Series | Target | Key Interactions | Reference |

|---|---|---|---|

| Quinazoline EGFR Inhibitors | EGFR | N-1 and N-3 of quinazoline ring form H-bonds with Met-769. | jst.go.jp |

| Compound 7k (Quinazoline/1,3,4-oxadiazole hybrid) | EGFR/HER-2 | Hydrogen bonding, π–π stacking, and hydrophobic interactions. Morpholine ring identified as critical for binding affinity. | nih.gov |

| Compound 7d (5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide) | FLT3 | 5-methyisoxazole forms a π-π interaction with Phe830. | tandfonline.com |

| Quinazolin-4(3H)-one derivatives | CDK2 | Act as ATP non-competitive type-II inhibitors. | researchgate.net |

DNA/RNA G-Quadruplex Binding and DNA Topoisomerase II Inhibition

In addition to protein kinases, nucleic acids have emerged as important targets for quinazoline derivatives. Specifically, these compounds have been investigated for their ability to bind and stabilize G-quadruplexes (G4s). mdpi.com G4s are non-canonical four-stranded structures formed in guanine-rich regions of DNA and RNA, such as in telomeres and oncogene promoters. mdpi.comresearchgate.net Stabilization of these structures by small molecule ligands can interfere with telomere maintenance and oncogene expression.

Studies have shown that N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) derivatives can effectively bind to and stabilize telomeric G-quadruplex DNA, in some cases with better selectivity than duplex DNA. nih.gov The planar aromatic system of the quinazoline core is thought to facilitate stacking interactions with the G-quartets, while side chains provide additional binding affinity and selectivity. mdpi.comresearchgate.net

Furthermore, some quinazoline derivatives have been identified as inhibitors of DNA topoisomerase II. nih.gov This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition leads to double-stranded DNA breaks and subsequent cell death. uiowa.edu For instance, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed as Topo II inhibitors, and their cytotoxic effects were found to be consistent with their ability to inhibit the enzyme and intercalate into DNA. nih.gov Quinazoline-2,4-diones have also been explored as mimics of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV. uiowa.eduresearchgate.netbohrium.com

Receptor Binding Mechanisms (e.g., A2A adenosine receptor, benzodiazepine (B76468) and adenosine receptors)

The versatility of the quinazoline scaffold extends to its interaction with G protein-coupled receptors (GPCRs), most notably the A2A adenosine receptor (A2AR). nih.gov The A2AR is a therapeutic target for neurodegenerative diseases and cancer. nih.govresearchgate.net

Recent research has highlighted the 2-aminoquinazoline (B112073) heterocycle as a promising scaffold for designing new A2AR antagonists. nih.govresearchgate.net Co-crystallization of a quinazoline derivative with the A2AR revealed key interactions, including hydrogen bonds between the 2-aminoquinazoline ring and residues like Asn253 and Glu169, as well as π-stacking interactions with Phe168. nih.gov By modifying substituents at various positions on the quinazoline ring, researchers have developed compounds with high affinity (in the nanomolar range) and functional antagonist activity at the A2AR. nih.govresearchgate.net

The relationship between benzodiazepine and adenosine receptors has also been a subject of study, with some evidence suggesting that benzodiazepine treatment can diminish A1-adenosine receptor binding in vivo. nih.gov While direct, high-affinity binding of simple quinazolines to benzodiazepine receptors is less characterized, the structural similarities to other CNS-active agents and the potent interactions with the functionally related adenosine receptors highlight a complex pharmacological profile. tapna.org.au

Computational and Theoretical Research on 2 Aminomethyl Quinazolin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target. In the context of quinazoline (B50416) derivatives, molecular docking simulations have been employed to investigate their binding affinities and interaction patterns with various protein targets.

For instance, in a study focusing on antimalarial derivatives of 2-anilino 4-amino substituted quinazolines, molecular docking was used to assess their interaction with the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. nih.gov The Molegro Virtual Docker (MVD) tool was utilized for these simulations. nih.gov The results indicated that the designed ligands exhibited better binding affinities with Pf-DHODH compared to standard drugs like atovaquone (B601224) and chloroquine. nih.gov

One notable derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, demonstrated a high re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol, suggesting a stable and favorable binding interaction. nih.gov This strong binding was attributed to the formation of multiple hydrogen bonds with key amino acid residues in the active site of the protein, including Gly277, Phe278, Asn347, Lys429, Gly506, Ile508, and Ala225. nih.gov

Similarly, in another study, molecular docking simulations were performed on novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for antidiabetic drugs. brieflands.com Using AutoDock Vina, the binding affinities were calculated, with sitagliptin, a known DPP-4 inhibitor, showing an affinity value of -8.7 kcal/mol. brieflands.com The validity of the docking protocol was confirmed by re-docking the native ligand, which resulted in a root mean square deviation (RMSD) of 0.65 Å, a value well within the acceptable range. brieflands.com

These studies highlight the power of molecular docking in identifying promising ligand-target interactions and providing a rationale for the observed biological activities of quinazoline derivatives.

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly valuable for identifying novel analogs of a known active compound.

In the quest for new Janus kinase 2 (JAK2) inhibitors for cancer therapy, virtual screening was successfully employed to identify hit compounds from chemical libraries using SurflexDock. nih.gov This initial screening was followed by the synthesis and optimization of diverse C-1 substituted quinazoline derivatives, leading to the discovery of a novel compound, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (5p), which showed promising JAK2 inhibitory activity. nih.gov

Another application of virtual screening involved the search for novel cytotoxic agents against glioblastoma. researchgate.net By screening libraries of quinazolinone-triazole hybrid heterocycles, researchers were able to identify compounds that significantly reduced the proliferation of C6 glioma cell lines. researchgate.net The binding affinity and ligand-receptor interactions of these hybrids with rat thymidylate synthase were further investigated using molecular docking techniques. researchgate.net

The process often involves filtering large compound databases based on physicochemical properties and then performing docking simulations to predict binding affinity. For example, in the search for natural compounds against the oncogenic RET tyrosine kinase, a virtual screening of the ZINC database was conducted. rsc.org This led to the identification of 12 natural products with potential inhibitory activity. rsc.org

These examples demonstrate the utility of virtual screening in rapidly identifying novel chemical scaffolds with desired biological activities, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand-protein complex over time. This technique complements molecular docking by offering a more dynamic picture of the interactions.

In the study of antimalarial quinazoline derivatives, a 100 ns MD simulation was performed using the Schrödinger program Desmond to verify the stability of the docked complex of the most potent derivative with the Pf-DHODH protein. nih.gov The simulation results confirmed that the derivative formed a stable complex with the protein target throughout the simulation period. nih.gov

Similarly, for a series of novel quinazoline derivatives designed as phosphodiesterase 7 (PDE7) inhibitors, molecular dynamics simulation studies were conducted to support the in vitro findings. nih.gov These simulations provided insights into the interaction patterns, including conventional hydrogen bonds and π-π stacking, which are crucial for the binding of the inhibitors to the enzyme. nih.gov

MD simulations were also employed to study the binding of the inhibitor VS-4718 to Focal Adhesion Kinase (FAK). nih.gov The simulations, run for 500 ns, revealed that the FAK structure remained stable upon binding of the inhibitor, with only small fluctuations in the root mean square deviation (RMSD) of the protein backbone. nih.gov The root mean square fluctuation (RMSF) analysis further identified the flexible and rigid regions of the protein upon ligand binding. nih.gov

These simulations are computationally intensive but provide invaluable information on the stability of ligand-protein complexes and the dynamic nature of their interactions, which is critical for the design of more effective inhibitors.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For quinazoline (B50416) derivatives, FTIR spectra reveal characteristic absorption bands that confirm the integrity of the heterocyclic core and its substituents.

Quinazoline compounds typically exhibit strong IR absorption bands originating from the aromatic ring vibrations. These are generally observed in three main regions: 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.gov Additional bands of variable intensity appear between 1500–1300 cm⁻¹. nih.gov The C–H in-plane and out-of-plane deformation vibrations are found between 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov

In the context of amino-substituted quinazolines, the N-H stretching vibrations are particularly informative. For instance, a primary amine (NH2) group, such as the one in 2-(aminomethyl)quinazolin-4-amine, would be expected to show characteristic stretching bands. In related structures, N-H stretching bands have been identified, such as the one at 3472 cm⁻¹ in a 3-amino-2-methylquinazolin-4(3H)-one derivative. scielo.br The presence of a C=O group in quinazolinone structures is marked by a strong absorption band, typically around 1655-1742 cm⁻¹. scielo.brijnrd.org The C=N bond within the quinazoline ring system also gives rise to a characteristic absorption, often seen in the 1570-1636 cm⁻¹ range. scielo.br

The analysis of these spectral fingerprints allows researchers to confirm the synthesis of the target molecule and identify key structural features.

Table 1: Representative FTIR Data for Quinazoline Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

| Aromatic Rings | Ring Vibrations | 1635–1475 | nih.gov |

| C-H | In-plane deformation | 1290–1010 | nih.gov |

| C-H | Out-of-plane deformation | 1000–700 | nih.gov |

| N-H | Stretch | 3259 - 3472 | scielo.brjapsonline.com |

| C=O (in quinazolinones) | Stretch | 1655 - 1742 | scielo.brijnrd.org |

| C=N | Stretch | 1570 - 1636 | scielo.br |

| CH₂ | Stretch | 2816 - 2881 | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: In the ¹H NMR spectra of quinazoline derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 6.3 and 8.9 ppm. scielo.brmdpi.com The chemical shift of the aminomethyl (CH₂) protons would be expected in the range of δ 4.0 to 5.1 ppm, as seen in related structures. scielo.brjpionline.org The protons of the amine (NH₂) group often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. For example, in one 2-phenyl-3-substituted amino quinazolin-4(3H)-one, the NH₂ protons appeared as a singlet at δ 4.0 ppm. jpionline.org

¹³C NMR: The ¹³C NMR spectra provide a map of the carbon framework. For the quinazoline core, carbon signals are typically observed between δ 113 and 170 ppm. japsonline.comjpionline.org The carbon atom of the C=N bond within the quinazoline ring is often found in the δ 150-161 ppm region. japsonline.com In quinazolinone derivatives, the carbonyl carbon (C=O) signal is characteristically downfield, appearing around δ 160-172 ppm. scielo.brjpionline.org The carbon of the aminomethyl group (CH₂) would likely resonate in the range of δ 40-50 ppm. mdpi.com

The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques, allows for the unambiguous assignment of all atoms in the structure of this compound.

Table 2: Representative ¹H and ¹³C NMR Data for Quinazoline Derivatives

| Nucleus | Functional Group | Chemical Shift (δ ppm) | Source |

| ¹H | Aromatic-H | 6.3 - 8.9 | scielo.brmdpi.com |

| ¹H | CH₂ (aminomethyl) | 4.0 - 5.1 | scielo.brjpionline.org |

| ¹H | NH₂ | ~4.0 (variable) | jpionline.org |

| ¹³C | Aromatic-C | 113 - 152 | japsonline.comjpionline.org |

| ¹³C | C=N | 150 - 161 | japsonline.com |

| ¹³C | CH₂ | ~40 - 50 | mdpi.com |

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It is frequently coupled with chromatographic methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) for the analysis of complex mixtures and the purification of compounds. griffith.edu.aulongdom.org

In the analysis of quinazoline derivatives, Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS. It typically results in the observation of the protonated molecular ion, [M+H]⁺. jpionline.org This allows for the precise determination of the molecular weight, confirming the identity of the synthesized compound. For example, various quinazolinone derivatives have been characterized by their [M+H]⁺ peaks in ESI-MS. jpionline.org GC-MS has also been employed for the characterization of quinazoline derivatives, providing information on their molecular fragmentation patterns. researchgate.netrsc.org The fragmentation can offer additional structural clues.

Table 3: Mass Spectrometry Data for Representative Quinazoline Derivatives

| Compound Type | Technique | Observed Ion | Source |

| Quinazolinone Derivative | ESI-MS | [M+H]⁺ | jpionline.org |

| Quinazolinone Derivative | ESI-MS | [M]⁺ | scielo.br |

| Quinazoline Derivative | GC-MS | Molecular Ion Peak & Fragments | researchgate.netrsc.org |

| Quinazolinone Carboxamide | LC-MS | [M+H]⁺ | griffith.edu.au |

X-ray Crystallography for Molecular Structure Elucidation (of quinazoline derivatives)

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. While a crystal structure for this compound itself is not detailed in the provided results, the analysis of related quinazoline derivatives offers valuable insights into the expected molecular geometry.

Studies on various substituted quinazolines have successfully determined their crystal structures. bohrium.comjcsp.org.pkajol.info For example, the crystal structure of a 4-arylaminoquinazoline derivative was solved, revealing a monoclinic system with the space group P2₁/c. ajol.info Another study on 4-methoxyquinazoline (B92065) showed it to be nearly planar, with molecules forming π–π stacks in the crystal. iucr.org These analyses provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's behavior in the solid state. bohrium.comajol.info

Table 4: Example of Crystal Data for a Quinazoline Derivative

| Parameter | Value (for a 4-arylaminoquinazoline derivative) | Source |

| Crystal System | Monoclinic | ajol.info |

| Space Group | P2₁/c | ajol.info |

| a (Å) | 12.3637(4) | ajol.info |

| b (Å) | 12.7902(2) | ajol.info |

| c (Å) | 13.2240(5) | ajol.info |

| β (°) | 117.030(5) | ajol.info |

| V (ų) | 1862.75(12) | ajol.info |

| Z | 2 | ajol.info |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

TGA studies on quinazoline-based compounds have shown a range of thermal stabilities. For example, one study reported a 10% weight-loss temperature (T_D-10%_) for a quinazoline derivative at 247 °C, indicating the onset of sublimation or decomposition. beilstein-journals.org In another investigation, the thermal decomposition of pyrazolo-quinazoline derivatives was found to occur in a single step. scispace.com Such analyses are important for determining the temperature limits within which the compound is stable. DSC can be used to determine melting points and other phase transitions. beilstein-journals.orgresearchgate.net

Table 5: Thermal Analysis Data for Quinazoline-Based Compounds

| Compound Type | Technique | Observation | Temperature (°C) | Source |

| Quinazoline Derivative | TGA | 10% weight loss | 247 | beilstein-journals.org |

| Quinazoline Derivative | TGA | 10% weight loss | 345 | beilstein-journals.org |

| Quinazoline Derivative | TGA | 10% weight loss | 409 | beilstein-journals.org |

| Pyrazolo-quinazolines | TGA/DSC | Single-step degradation | Varies | scispace.com |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined values are compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For newly synthesized quinazoline derivatives, elemental analysis is a standard characterization method. Numerous studies report the calculated and found percentages for C, H, and N, with the results typically falling within ±0.4% of the theoretical values, which is the accepted margin of error. scielo.brjpionline.orgtandfonline.comdergipark.org.tr This confirms that the correct molecular formula has been achieved.

Table 6: Example of Elemental Analysis Data for a Quinazoline Derivative (C₂₀H₁₅N₃O)

| Element | Calculated (%) | Found (%) | Source |

| C | 76.06 | 76.10 | jpionline.org |

| H | 4.78 | 4.74 | jpionline.org |

| N | 13.30 | 13.30 | jpionline.org |

Future Research Trajectories and Translational Implications

Development of Novel Chemical Entities Based on the Quinazoline (B50416) Scaffold

The 2-(aminomethyl)quinazolin-4-amine core serves as an excellent starting point for the synthesis of new chemical entities with a wide array of pharmacological activities. Its reactive aminomethyl group allows for a variety of chemical modifications, enabling the creation of diverse molecular libraries for biological screening. sapub.org This synthetic tractability is a key factor in its utility for lead optimization and the exploration of structure-activity relationships (SAR). sapub.org

Recent research has focused on the development of novel derivatives with enhanced biological activities. For instance, a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com These compounds have shown significant antiproliferative activity against various cancer cell lines, including breast, cervical, and ovarian cancers. mdpi.com Notably, certain derivatives displayed potent activity, with IC50 values in the nanomolar to low micromolar range, highlighting them as promising candidates for further development. mdpi.com

Another area of active investigation is the synthesis of quinazoline-based compounds as inhibitors of various enzymes. For example, novel 2-phenylquinazoline-4-amine derivatives have been designed and synthesized, with some showing potent induction of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.com One particular compound, 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one, was identified as a highly potent inducer, suggesting its potential for development as a cytoprotective agent. tandfonline.com

The following table summarizes the antiproliferative activities of some recently developed 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives against various cancer cell lines. mdpi.com

| Compound | HeLa (Cervical Cancer) IC50 (µM) | SiHa (Cervical Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 12b | 0.82 | 0.61 | 0.33 | 0.52 | 0.49 |

| 12f | 1.19 | 1.05 | 0.89 | 0.95 | 0.78 |

| 12i | 1.51 | 1.33 | 1.12 | 1.24 | 1.09 |

| 13a | 0.50 | 0.42 | 0.28 | 0.39 | 0.35 |

Exploration of New Therapeutic Applications Beyond Current Scope

The therapeutic potential of derivatives from the this compound scaffold extends beyond their well-established role in cancer therapy. Researchers are actively exploring their efficacy in a variety of other disease areas.

Neurodegenerative Diseases: The adenosine (B11128) A2A receptor (A2AR) has been identified as a therapeutic target for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Novel 2-aminoquinazoline (B112073) derivatives are being investigated as A2AR antagonists. nih.gov By introducing aminoalkyl chains to the 2-amino position of the quinazoline core, researchers have been able to enhance both the antagonist activity and the solubility of these compounds, providing a promising avenue for the development of new treatments for these debilitating diseases. nih.gov

Antimicrobial Agents: The emergence of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents. Derivatives of this compound have demonstrated notable antibacterial and antifungal properties. smolecule.comnih.gov For example, a series of 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivatives have shown potent activity against Staphylococcus aureus, Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov Furthermore, some derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a mechanism that could help to overcome bacterial resistance. nih.gov

The following table highlights the minimum inhibitory concentration (MIC) of a particularly active quinazolin-4(3H)-one derivative against various microbial strains. nih.gov

| Microbial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 1.95 |

| Candida albicans | 3.90 |

| Aspergillus niger | 3.90 |

| Rhizopus nigricans | 3.90 |

Kinase Inhibitors: The quinazoline scaffold is a well-known pharmacophore for kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases. ugr.esmdpi.com The this compound structure provides a versatile template for the design of new and more selective kinase inhibitors. ugr.es By modifying the substituents on the quinazoline ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinases, leading to the development of targeted therapies with improved efficacy and reduced side effects. nih.gov For instance, derivatives have been developed as potent inhibitors of HER2, a key target in breast cancer, with enhanced selectivity over EGFR. nih.gov

Integration of Advanced Synthetic and Computational Methodologies for Drug Design

The development of novel drugs based on the this compound scaffold is increasingly being driven by the integration of advanced synthetic techniques and computational drug design.

Advanced Synthetic Methods: Modern synthetic chemistry offers a range of efficient and environmentally friendly methods for the preparation of quinazoline derivatives. These include microwave-assisted solventless reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. sapub.org Metal-free oxidative cyclization and multicomponent reactions are also being employed to construct the quinazoline core with high atom economy. acs.orgnih.gov These advanced synthetic strategies facilitate the rapid generation of diverse libraries of compounds for high-throughput screening.

Computational Drug Design: Computational tools are playing an increasingly important role in the rational design of new quinazoline-based drug candidates. Molecular docking studies are used to predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. tandfonline.com This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. tandfonline.com For example, docking studies have been used to explore the binding of novel 2-phenylquinazoline-4-amine derivatives to the Kelch domain of Keap1, a key protein in the Nrf2 signaling pathway. tandfonline.com Furthermore, quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for the biological activity of these compounds, guiding further optimization efforts.

Role as Organic Building Blocks for Complex Molecular Architectures in Medicinal Chemistry

Beyond its direct use in drug discovery, this compound and its derivatives are valuable organic building blocks for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry. The reactive aminomethyl group can participate in a variety of chemical transformations, including condensation reactions, alkylation, and the formation of new heterocyclic rings. sapub.org

This synthetic versatility allows for the construction of fused heterocyclic systems and other complex molecules. For example, derivatives of 2-(aminomethyl)quinazolin-4(3H)-one have been used to synthesize novel quinazolinone derivatives incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) moieties. sapub.org These complex heterocyclic systems often exhibit unique biological activities that are not present in the parent quinazoline molecule. The ability to readily construct such complex structures makes this compound a valuable tool for medicinal chemists seeking to explore new areas of chemical space and discover novel therapeutic agents.

Q & A

Q. Table 1. Key Synthetic Conditions for Representative Derivatives

Q. Table 2. Biological Activity of Select Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.